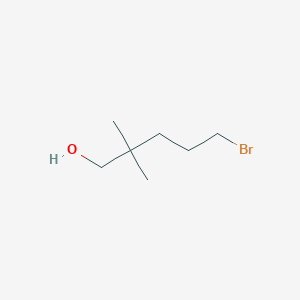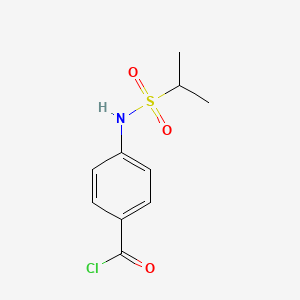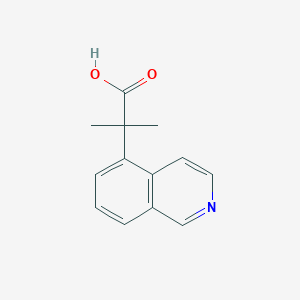![molecular formula C9H11NO B8646690 Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)
Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane-2-carbonitrile,6-formyl-(9ci) is an organic compound characterized by a bicyclic structure with a formyl group and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) typically involves the formylation of bicyclo[2.2.1]heptane-2-carbonitrile. One common method includes the use of formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formylation process.
Industrial Production Methods: Industrial production of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-Carboxybicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 6-Formylbicyclo[2.2.1]heptane-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the formyl group but shares the bicyclic structure and nitrile group.
6-Oxobicyclo[2.2.1]heptane-2-carbonitrile: Contains a ketone group instead of a formyl group.
6-Formylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci) is unique due to the presence of both formyl and nitrile groups on the bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
6-formylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H11NO/c10-4-7-1-6-2-8(5-11)9(7)3-6/h5-9H,1-3H2 |
InChI-Schlüssel |
IAVFMULQJJBATH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C(C2)C1C=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-, O-methyloxime](/img/structure/B8646608.png)



![tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate](/img/structure/B8646647.png)








![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)
